molecular formula C10H13ClN2O3S B5750707 N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

カタログ番号 B5750707
分子量: 276.74 g/mol
InChIキー: MHDUFMOVOUYCLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CGP 48664 is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which is essential for the regulation of N-methyl-D-aspartate (NMDA) receptor activity. By inhibiting GlyT1, CGP 48664 increases the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor activation. This mechanism of action has been implicated in the treatment of various neurological and psychiatric disorders.

科学的研究の応用

CGP 48664 has been extensively used in scientific research to investigate the role of N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in various physiological and pathological conditions. It has been shown to enhance NMDA receptor function and improve cognitive function in animal models of schizophrenia and Alzheimer's disease (Goff et al., 2005; Takahashi et al., 2008). CGP 48664 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury (Kohara et al., 2008; Lu et al., 2009).

作用機序

As mentioned earlier, CGP 48664 inhibits N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, leading to increased glycine concentration in the synaptic cleft. This results in enhanced activation of NMDA receptors, which play a critical role in synaptic plasticity and learning and memory processes. The increased NMDA receptor activation has been shown to improve cognitive function in animal models of various neurological disorders.
Biochemical and Physiological Effects:
CGP 48664 has been shown to increase glycine concentration in the cerebrospinal fluid and brain tissue of animals (Goff et al., 2005; Takahashi et al., 2008). It has also been shown to enhance NMDA receptor-mediated synaptic transmission in the hippocampus and prefrontal cortex (Javitt et al., 2008; Pehrson et al., 2014). These effects are consistent with the proposed mechanism of action of CGP 48664.

実験室実験の利点と制限

One of the main advantages of CGP 48664 is its selectivity for N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. This allows for specific modulation of NMDA receptor function without affecting other neurotransmitter systems. However, CGP 48664 has a relatively short half-life and requires frequent administration to maintain its effects (Goff et al., 2005). Additionally, the high cost of CGP 48664 may limit its use in some research settings.

将来の方向性

There are several future directions for research on CGP 48664. One area of interest is the potential use of CGP 48664 in the treatment of schizophrenia and other psychiatric disorders. Clinical trials have shown promising results in improving cognitive function in patients with schizophrenia (Heresco-Levy et al., 2005). Another area of research is the development of more potent and selective N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors with longer half-lives. This could improve the efficacy and convenience of N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibition as a therapeutic strategy. Finally, the role of N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in other physiological and pathological conditions, such as pain and addiction, warrants further investigation.
In conclusion, CGP 48664 is a synthetic compound that has been widely used in scientific research to investigate the role of N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in various physiological and pathological conditions. Its mechanism of action involves the inhibition of N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, leading to increased glycine concentration in the synaptic cleft and enhanced NMDA receptor activation. CGP 48664 has shown promise as a therapeutic strategy for various neurological and psychiatric disorders. However, its short half-life and high cost may limit its use in some research settings. Future research should focus on the development of more potent and selective N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors and the exploration of new therapeutic applications for N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibition.

合成法

CGP 48664 was first synthesized by Novartis Pharmaceuticals in 1999 (Bauer et al., 1999). The synthesis involves the reaction of 4-chloro-2-methylbenzenamine with methylsulfonyl chloride to form N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)benzenamine. This intermediate is then reacted with glycine ethyl ester to form CGP 48664.

特性

IUPAC Name

2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c1-7-5-8(11)3-4-9(7)13(6-10(12)14)17(2,15)16/h3-5H,6H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDUFMOVOUYCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。